3-Nitro Lidocaine
CAS No.: 39942-49-9
Cat. No.: VC0132121
Molecular Formula: C14H21N3O3
Molecular Weight: 279.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39942-49-9 |
---|---|
Molecular Formula | C14H21N3O3 |
Molecular Weight | 279.34 |
IUPAC Name | 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18) |
Standard InChI Key | BLYIETDHPXAQHR-UHFFFAOYSA-N |
SMILES | CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C |
Introduction
Chemical Structure and Properties
Molecular Identity
3-Nitro Lidocaine is formally identified by the following properties:
Property | Value |
---|---|
Chemical Name | 2-Diethylamino-3'-nitro-2',6'-acetoxylidide |
CAS Registry Number | 39942-49-9 |
Molecular Formula | C₁₄H₂₁N₃O₃ |
Molecular Weight | 279.33 g/mol |
The compound contains the basic lidocaine structure with the addition of a nitro group (-NO₂) at the 3-position of the aromatic ring .
Structural Representation
The chemical structure of 3-Nitro Lidocaine can be represented using various notations:
Representation Type | Notation |
---|---|
SMILES | CCN(CC(=O)Nc1c(C)ccc(c1C)N+[O-]) |
Canonical SMILES | CCN(CC(=O)Nc1c(C)ccc(c1C)N+[O-])CC |
InChI | InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18) |
InChIKey | BLYIETDHPXAQHR-UHFFFAOYSA-N |
These structural identifiers uniquely define the molecular architecture of 3-Nitro Lidocaine and can be used in chemical databases and computational chemistry applications .
Physical Properties
3-Nitro Lidocaine possesses distinct physical characteristics that differentiate it from the parent lidocaine compound:
Property | Value |
---|---|
Physical State | Solid |
Appearance | Yellow to Dark Orange |
Melting Point | 49-55°C |
Recommended Storage | Refrigerated conditions |
The compound's lower melting point (49-55°C) compared to lidocaine (66-69°C) is likely due to the structural modifications introduced by the nitro group . The distinctive yellow to dark orange coloration is characteristic of many aromatic compounds containing nitro groups, which often impart a yellowish hue due to their chromophoric properties .
Synthesis and Chemical Reactions
Role as a Synthetic Intermediate
One of the notable aspects of 3-Nitro Lidocaine is its role as a precursor in the synthesis of other lidocaine derivatives, particularly 3-Amino Lidocaine. The reduction of the nitro group to an amino group represents an important chemical transformation that can be achieved through various reduction methods .
Synthetic Procedure for Reduction
A documented synthetic procedure for converting 3-Nitro Lidocaine to 3-Amino Lidocaine involves the following steps:
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Dissolution of 3-Nitro Lidocaine (27.0 g, 96.9 mmol) in 6N hydrochloric acid (210 mL) at 5°C.
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Addition of iron powder (25 g, 447 mmol) in portions while maintaining the temperature below 10°C.
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Continued stirring for 30 minutes at 10-30°C, followed by 30 minutes at 30°C.
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Addition of ice (400 g) and neutralization with sodium hydroxide to pH 12.
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Filtration through celite and extraction with ethyl acetate.
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Purification by recrystallization from ethyl acetate/hexane.
This procedure yields 3-Amino Lidocaine with approximately 70% efficiency, indicating a reasonably effective synthetic transformation .
Analytical Significance
Reference Standard Applications
Supplier | Available Formats |
---|---|
Sigma-Aldrich | Reference standard |
Clickchem Research LLP | 25mg, 100mg, 250mg, 500mg, 1.0g |
The compound is typically supplied as a high-purity solid, suitable for analytical and research applications . The availability from established chemical suppliers facilitates its use in pharmaceutical research, quality control, and analytical method development.
Future Research Directions
While the current search results provide limited information about specific research findings on 3-Nitro Lidocaine's pharmacological properties, the compound presents several interesting avenues for future investigation:
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Structure-activity relationship studies comparing the biological activities of lidocaine and its nitro-substituted derivatives
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Potential applications in drug delivery or prodrug development
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Investigation of its metabolism and pharmacokinetic properties compared to lidocaine
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Development of new synthetic pathways utilizing 3-Nitro Lidocaine as an intermediate
Such research could expand our understanding of how structural modifications to established drugs like lidocaine can lead to derivatives with novel properties and applications.
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